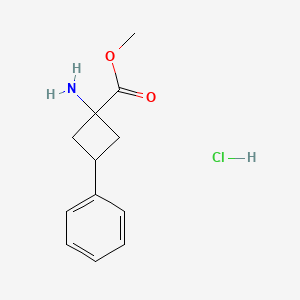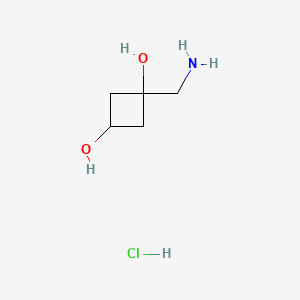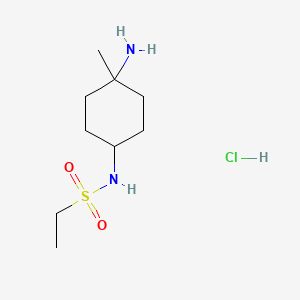
lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate, also known as LiTBES, is a lithium salt that has been used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble compound that is used to study the effects of lithium on biological systems. LiTBES was first synthesized in 2004 by a group of researchers in Switzerland. Since then, it has been used in a wide range of experiments, including studies of the biochemical and physiological effects of lithium on cells, tissues, and organisms.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate has been used in a variety of scientific research applications. It has been used to study the effects of lithium on biological systems, including cells, tissues, and organisms. It has also been used in experiments to study the biochemical and physiological effects of lithium on the body. In addition, this compound has been used in experiments to study the effects of lithium on the central nervous system, as well as its effects on mood, behavior, and cognition.
Wirkmechanismus
The mechanism of action of lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate is not fully understood. However, it is believed that the lithium salt binds to specific receptors in the body, which then triggers a cascade of biochemical reactions. This cascade of reactions leads to the physiological effects of lithium, such as mood stabilization and the prevention of seizures.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the lithium salt binds to specific receptors in the body, which then triggers a cascade of biochemical reactions. This cascade of reactions leads to the physiological effects of lithium, such as mood stabilization and the prevention of seizures. In addition, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate in lab experiments include its water solubility, low toxicity, and lack of odor. In addition, this compound is relatively inexpensive and can be easily synthesized in the lab. The main limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to accurately interpret the results of experiments.
Zukünftige Richtungen
Future research on lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. In addition, further research should be conducted to study the biochemical and physiological effects of this compound on cells, tissues, and organisms. Furthermore, research should be conducted to explore the potential of this compound as a drug delivery system. Finally, research should be conducted to explore the potential of this compound to be used in combination with other drugs to enhance their therapeutic effects.
Synthesemethoden
Lithium(1+) 2-(tert-butoxy)-2-oxoethane-1-sulfinate is synthesized through a reaction between lithium hydroxide and tert-butoxy-2-oxoethane-1-sulfinate. The reaction is carried out in a solution containing acetonitrile and water. The resulting product is a colorless, odorless, and water-soluble lithium salt.
Eigenschaften
IUPAC Name |
lithium;2-[(2-methylpropan-2-yl)oxy]-2-oxoethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S.Li/c1-6(2,3)10-5(7)4-11(8)9;/h4H2,1-3H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQLUYHFLOAAFJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)CS(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11LiO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-chloropyridin-2-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B6608321.png)
![2-[1-(trifluoromethyl)cyclobutyl]pyridin-4-amine](/img/structure/B6608349.png)
![tert-butyl N-[(1,3-dihydroxycyclobutyl)methyl]carbamate, Mixture of diastereomers](/img/structure/B6608351.png)
![2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B6608352.png)

![tert-butyl 6-(hydroxymethyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate, Mixture of diastereomers](/img/structure/B6608367.png)
![sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B6608378.png)
![{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride](/img/structure/B6608386.png)
![tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6608387.png)
![N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamide hydrochloride](/img/structure/B6608391.png)

![4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B6608404.png)
